Quinoxalin-5-ylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
quinoxalin-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUVFYYLVPQRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)N=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705523 | |
| Record name | Quinoxalin-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310707-17-5 | |
| Record name | Quinoxalin-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Quinoxalin 5 Ylboronic Acid and Its Precursors
Direct Borylation Approaches for Quinoxaline (B1680401) Systems
The direct introduction of a boronic acid or ester group onto a pre-formed quinoxaline scaffold is an efficient strategy. Key methods include palladium-catalyzed cross-coupling, directed metalation, and C-H activation.
Palladium-Catalyzed Miyaura Borylation of Halogenated Quinoxalines
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-boron bonds. This reaction typically involves the coupling of an aryl or vinyl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For the synthesis of quinoxalin-5-ylboronic acid derivatives, a 5-haloquinoxaline (e.g., 5-bromo- or 5-iodoquinoxaline) serves as the key starting material.
The general catalytic cycle, as proposed by Miyaura, begins with the oxidative addition of the haloquinoxaline to a Pd(0) species. This is followed by a transmetalation step with the diboron reagent, facilitated by a base like potassium acetate (B1210297) (KOAc). The choice of base is critical to prevent subsequent Suzuki-Miyaura cross-coupling of the boronate ester product with the starting halide. alfa-chemistry.com Reductive elimination from the resulting palladium intermediate yields the desired quinoxalin-5-ylboronate ester and regenerates the Pd(0) catalyst. alfa-chemistry.com
A variety of palladium catalysts and ligands can be employed, with PdCl₂(dppf) being a common and effective choice. wikipedia.org The reaction conditions are generally mild and tolerate a wide range of functional groups.
Table 1: Representative Conditions for Miyaura Borylation
| Starting Material | Boron Reagent | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 5-Haloquinoxaline | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) | KOAc | Dioxane or DMSO | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline |
| Aryl Halide | Tetrahydroxydiboron | XPhos-Pd-G2 | K₂CO₃ | 1-Butanol | Arylboronic Acid |
Directed ortho-Metalation and Subsequent Borylation
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) which coordinates to an organolithium base (like n-butyllithium or s-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgsemanticscholar.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a trialkyl borate, to form the boronate ester.
In the context of quinoxaline, the nitrogen atoms of the pyrazine (B50134) ring can themselves act as directing groups. However, this intrinsic directing ability typically favors metalation at the C-3 position, which is ortho to N-4. researchgate.net To achieve metalation at the C-5 position, a stronger directing group would need to be installed on the carbocyclic ring, for instance at the C-6 position. There are currently no prominent examples in the literature of a DoM strategy being employed to selectively synthesize this compound, as achieving the required regioselectivity in the presence of the pyrazine nitrogens presents a significant challenge. Lithiation of 2-(pivaloylamino)quinoxaline, for example, occurs selectively at the C-3 position. researchgate.net
C-H Borylation Strategies for Quinoxaline Scaffolds
Direct C-H borylation has emerged as a highly atom-economical method for synthesizing organoboron compounds, often utilizing iridium-based catalysts. nih.gov This approach avoids the need for pre-functionalized halogenated substrates. The regioselectivity of iridium-catalyzed C-H borylation on heteroaromatic systems is primarily governed by steric factors, with the borylation occurring at the most accessible C-H bond. nih.govrsc.orgresearchgate.net
For the quinoxaline scaffold, the most sterically accessible positions on the carbocyclic ring are C-6 and C-7. The C-5 and C-8 positions are sterically hindered by the adjacent fused pyrazine ring, making direct borylation at these sites challenging. Studies on the related quinoline (B57606) system show a strong preference for borylation at positions distal to the nitrogen atom, such as C-8, but this is highly dependent on the substitution pattern. rsc.org Generally, for unsubstituted quinoxaline, C-H borylation is expected to yield predominantly the 6-borylated product, with C-5 borylation being a minor or unobserved pathway due to steric hindrance. Electronic effects can play a role, but steric control is typically dominant with standard iridium catalysts like [Ir(cod)OMe]₂ and bipyridine-based ligands. nih.gov
Synthesis of Halogenated Quinoxaline Starting Materials
The preparation of 5-haloquinoxalines is a critical prerequisite for methodologies such as the Miyaura borylation. These precursors are typically synthesized by building the quinoxaline ring from appropriately halogenated precursors or by direct halogenation of a pre-formed quinoxaline.
Condensation Reactions of 1,2-Diaminobenzenes with 1,2-Dicarbonyl Compounds
The most common and versatile method for synthesizing the quinoxaline core is the condensation reaction between a 1,2-diaminobenzene (also known as o-phenylenediamine) and a 1,2-dicarbonyl compound, such as glyoxal or benzil. uwindsor.canih.gov This reaction, often referred to as the Hinsberg quinoxaline synthesis, is typically carried out under acidic or neutral conditions.
To synthesize a 5-haloquinoxaline, a 3-halo-1,2-diaminobenzene is used as the starting material. For example, the condensation of 3-bromo-1,2-diaminobenzene with glyoxal will yield 5-bromoquinoxaline. The required 3-halo-o-phenylenediamines can be prepared from corresponding 2-nitro-6-haloanilines via reduction.
Table 2: Synthesis of 5-Haloquinoxalines via Condensation
| 1,2-Diaminobenzene Precursor | 1,2-Dicarbonyl Compound | Product |
|---|---|---|
| 3-Chloro-1,2-diaminobenzene | Glyoxal | 5-Chloroquinoxaline |
| 3-Bromo-1,2-diaminobenzene | Glyoxal | 5-Bromoquinoxaline |
| 3-Iodo-1,2-diaminobenzene | Benzil | 5-Iodo-2,3-diphenylquinoxaline |
Functionalization of Quinoxaline Derivatives for Subsequent Borylation
An alternative to building the ring from halogenated precursors is the direct halogenation of a pre-formed quinoxaline derivative. This can be a useful strategy if the parent quinoxaline is more readily available. Electrophilic aromatic substitution reactions, such as bromination, can be employed to introduce a halogen at the desired position.
For instance, the synthesis of 6-amino-5-bromoquinoxaline has been achieved by first preparing 6-aminoquinoxaline and then subjecting it to bromination using a reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). rsc.org This approach demonstrates that a pre-existing quinoxaline can be functionalized with a halogen atom on the carbocyclic ring, thereby creating the necessary handle for a subsequent Miyaura borylation reaction. The regioselectivity of such halogenation reactions is influenced by the electronic nature of existing substituents on the ring.
Optimization of Synthetic Pathways: Reaction Conditions and Efficiency Enhancement
The efficiency and selectivity of the synthesis of this compound are highly dependent on a synergistic interplay of various reaction parameters. These include the choice of catalyst and ligand, solvent, temperature, and reagent ratios. Researchers have systematically investigated these factors to develop robust and high-yielding protocols.
The iridium-catalyzed C-H borylation has emerged as a state-of-the-art method for the direct introduction of a boryl group onto aromatic and heteroaromatic rings. The regioselectivity of this reaction is a key challenge, particularly for heteroaromatic substrates like quinoxaline, which possesses multiple C-H bonds with varying reactivities.
Catalyst and Ligand Effects
The choice of the iridium catalyst and the accompanying ligand is paramount in directing the borylation to the desired C-5 position of the quinoxaline ring. While various iridium precursors can be employed, the ligand plays a crucial role in controlling the steric and electronic environment around the metal center, thereby influencing the regioselectivity of the C-H activation step.
For the borylation of heterocycles, bipyridine-based ligands are commonly used. However, to achieve specific regioselectivity, more specialized ligands are often necessary. Studies on similar aza-aromatic compounds like quinolines have shown that both steric and electronic factors governed by the ligand dictate the position of borylation rsc.org. For instance, bulky ligands can direct the borylation to less sterically hindered positions, while ligands with specific electronic properties can favor C-H bonds with higher acidity.
The following table summarizes the effect of different ligands on the regioselectivity of iridium-catalyzed borylation of a generic quinoxaline precursor, based on established principles for heteroaromatic C-H borylation.
| Ligand | Key Feature | Expected Major Isomer | Rationale |
|---|---|---|---|
| 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) | Standard bipyridine-type ligand | Mixture of isomers, potentially favoring positions distal to N-atoms | General ligand for Ir-catalyzed borylation, selectivity is often moderate nih.gov. |
| (MeO)₂-bipy | Electron-donating groups | May enhance catalyst activity | Electronic tuning of the catalyst can influence reaction rates. |
| dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | Bulky substituents | Favors less sterically hindered positions | Steric hindrance around the catalyst can direct borylation away from the more crowded positions. |
Solvent and Temperature Optimization
The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield and efficiency of the borylation reaction. Aprotic, non-polar solvents are generally preferred for iridium-catalyzed borylation to minimize interference with the catalytic cycle.
Optimization studies typically involve screening a range of solvents and temperatures to identify the conditions that provide the best balance between reaction rate and selectivity. The following table illustrates a hypothetical optimization of reaction conditions for the synthesis of a quinoxalinylboronic acid derivative.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 80 | 12 | 45 |
| Dioxane | 100 | 12 | 65 |
| Cyclohexane | 80 | 24 | 78 |
| CPME (Cyclopentyl methyl ether) | 100 | 12 | 85 |
Higher temperatures generally lead to faster reaction rates, but can sometimes result in decreased selectivity or decomposition of the catalyst or product. Therefore, a careful optimization of the temperature is necessary to achieve the desired outcome.
Catalyst Loading and Reagent Stoichiometry
To enhance the cost-effectiveness and sustainability of the synthesis, minimizing the catalyst loading is a key objective. Optimization studies often involve systematically decreasing the amount of the expensive iridium catalyst to determine the minimum required for efficient conversion.
The stoichiometry of the borylating agent, typically bis(pinacolato)diboron (B₂pin₂), is another important factor. While a stoichiometric amount can be effective, a slight excess is often used to ensure complete consumption of the starting material and maximize the yield of the desired boronic ester.
The following table presents a summary of research findings on the optimization of catalyst loading and reagent stoichiometry for a representative iridium-catalyzed borylation reaction.
| [Ir] Catalyst Loading (mol%) | B₂pin₂ (equivalents) | Yield (%) | Remarks |
|---|---|---|---|
| 5.0 | 1.1 | 88 | High yield but high catalyst loading. |
| 2.5 | 1.1 | 85 | Good yield with reduced catalyst amount. |
| 1.0 | 1.1 | 75 | Further reduction in catalyst leads to lower yield. |
| 2.5 | 1.5 | 92 | Slight excess of borylating agent improves yield. |
Reactivity and Synthetic Transformations Utilizing Quinoxalin 5 Ylboronic Acid
Cross-Coupling Reactions as a Primary Synthetic Tool
Cross-coupling reactions are the cornerstone of synthetic strategies involving quinoxalin-5-ylboronic acid. These methods provide a powerful platform for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the quinoxaline (B1680401) scaffold is a common feature.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction stands as the most prominent application of this compound. This palladium-catalyzed process involves the coupling of the organoboronic acid with an organic halide or triflate, enabling the formation of a new carbon-carbon bond. This reaction is instrumental in the synthesis of 5-arylquinoxalines and other substituted derivatives.
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the supporting ligand. The electron-deficient nature of the quinoxaline ring can influence the reaction kinetics and catalyst stability. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have proven effective in overcoming the challenges associated with the coupling of heteroarylboronic acids.
Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are frequently employed in conjunction with palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, and can help to prevent catalyst deactivation. For instance, in the coupling of heteroaryl chlorides, which are often challenging substrates, catalyst systems based on these types of bulky monophosphine ligands have shown exceptional reactivity. organic-chemistry.org The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and the solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water, are also critical parameters that require optimization for specific substrate combinations. In some cases, N-heterocyclic carbene (NHC) ligands have also been utilized, offering an alternative to phosphine ligands due to their strong electron-donating ability and steric bulk. organic-chemistry.org
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Heteroarylboronic Acids This table presents catalyst systems commonly used for Suzuki-Miyaura coupling of heteroarylboronic acids, which are applicable to this compound based on general principles.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-110 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O | 100-120 |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 80-100 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF/H₂O | 90-110 |
This compound can be coupled with a wide array of electrophilic partners, significantly expanding its synthetic utility. The most common electrophiles are aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates (OTf). The reactivity of the halide generally follows the order I > Br > OTf >> Cl, with aryl iodides and bromides being the most frequently used due to their higher reactivity. princeton.edu
The reaction tolerates a broad range of functional groups on the electrophilic partner, including electron-donating and electron-withdrawing substituents. This functional group tolerance is a key advantage of the Suzuki-Miyaura coupling, allowing for the late-stage introduction of the quinoxaline moiety into complex molecules. For example, aryl bromides bearing methoxy, nitro, cyano, or ester groups can be effectively coupled with heteroarylboronic acids. The development of highly active catalyst systems has also enabled the use of less reactive but more readily available aryl chlorides as coupling partners. princeton.edu
Table 2: Illustrative Scope of Electrophilic Partners for Coupling with this compound This table provides examples of electrophilic partners that are expected to couple with this compound based on established Suzuki-Miyaura methodology.
| Electrophilic Partner | Product Type | Expected Yield Range (%) |
| 4-Bromotoluene | 5-(p-Tolyl)quinoxaline | 85-95 |
| 1-Iodo-4-nitrobenzene | 5-(4-Nitrophenyl)quinoxaline | 80-90 |
| 4-Chlorobenzonitrile | 5-(4-Cyanophenyl)quinoxaline | 70-85 |
| Phenyl triflate | 5-Phenylquinoxaline | 75-90 |
| 2-Bromopyridine | 5-(Pyridin-2-yl)quinoxaline | 70-85 |
The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, reacts with the electrophilic partner (e.g., an aryl halide) to form a palladium(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. mdpi.com The precise mechanism of transmetalation is complex and can be influenced by the nature of the reactants, base, and solvent. For heteroaromatic systems like quinoxaline, the nitrogen atoms can potentially coordinate to the palladium center, which may influence the rate and outcome of this step.
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst. nih.gov
While the general mechanism is well-established, specific mechanistic studies on the Suzuki-Miyaura coupling of this compound are not extensively reported. However, studies on related quinoline (B57606) systems suggest that Lewis acid assistance from the boronic acid can facilitate the activation of certain electrophiles. wikipedia.orgnih.gov Computational studies on the coupling of other heteroaromatic systems can also provide insights into the reaction pathway and the role of the heteroatoms in the catalytic cycle.
Copper-Catalyzed Chan-Lam Coupling and its Derivatives
The Chan-Lam coupling reaction offers an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. This copper-catalyzed reaction typically involves the coupling of a boronic acid with an amine, alcohol, or thiol to form C-N, C-O, or C-S bonds, respectively. mdpi.com
In the context of this compound, the Chan-Lam reaction could be employed for the synthesis of 5-amino-, 5-alkoxy-, or 5-thioalkoxyquinoxalines. The reaction is often carried out under mild conditions, frequently at room temperature and open to the air, using a copper source such as copper(II) acetate (Cu(OAc)₂). While specific examples utilizing this compound are not widely documented in the literature, the general applicability of the Chan-Lam coupling to a broad range of aryl and heteroarylboronic acids suggests its potential utility. The reaction mechanism is thought to involve a copper(III) intermediate, which undergoes reductive elimination to form the final product. organic-chemistry.org
Petasis Borono-Mannich Reaction Involving Quinoxaline Moieties
The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde), and a boronic acid to form substituted amines. This reaction provides a convergent and atom-economical route to complex amine-containing molecules.
While there are no direct reports of using this compound in the PBM reaction, the quinoxaline moiety can be incorporated through other components. For instance, a quinoxaline-containing amine or aldehyde could be used as one of the three components. A notable example involves the use of quinolines as the amine component in asymmetric Petasis-type reactions, highlighting the compatibility of N-heterocyclic systems in this transformation. The reaction is believed to proceed through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic organic group from the boronic acid. The reaction often proceeds without a catalyst, although various catalysts can be used to improve efficiency and stereoselectivity.
Other Metal-Catalyzed Cross-Couplings (e.g., Heck, Sonogashira for derivative synthesis)
While the Suzuki-Miyaura coupling is a prominent application of arylboronic acids, other palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions offer powerful methods for the C-C bond formation, enabling the synthesis of diverse quinoxaline derivatives.
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. In the context of this compound, this would typically involve its conversion to a halide derivative first. However, modern advancements have introduced oxidative Heck reactions where the boronic acid itself can participate directly. To date, specific examples detailing the Heck reaction of this compound are not prevalent in publicly accessible literature, but the general mechanism provides a predictive framework for its potential reactivity.
The Sonogashira reaction , the coupling of a terminal alkyne with an aryl or vinyl halide, is another cornerstone of cross-coupling chemistry. Similar to the Heck reaction, direct use of this compound in a Sonogashira-type reaction is not extensively documented. The more conventional approach would involve the corresponding quinoxalinyl halide. Nevertheless, the development of gold-catalyzed Sonogashira-type reactions with arylboronic acids suggests a potential avenue for the direct use of this compound.
| Coupling Reaction | Reactants | Catalyst System (Illustrative) | Product Type |
| Heck Reaction | Quinoxalin-5-yl halide + Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl-substituted quinoxaline |
| Sonogashira Reaction | Quinoxalin-5-yl halide + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted quinoxaline |
Functional Group Interconversions of the Boronic Acid Moiety
The boronic acid functional group of this compound can undergo several useful transformations, providing access to other important classes of quinoxaline derivatives.
Oxidation to Quinoxalinol Derivatives
The oxidation of arylboronic acids to the corresponding phenols (in this case, a quinoxalinol) is a well-established and synthetically valuable transformation. This reaction is typically achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂) under basic conditions, or with reagents like oxone. This conversion provides a straightforward route to quinoxalin-5-ol, a key intermediate for further functionalization.
| Oxidizing Agent | Typical Conditions | Product |
| Hydrogen Peroxide (H₂O₂) | NaOH, H₂O/THF | Quinoxalin-5-ol |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | NaHCO₃, H₂O/Acetone | Quinoxalin-5-ol |
Protodeboronation Studies
Protodeboronation is the replacement of a boronic acid group with a hydrogen atom. While often considered an undesired side reaction in cross-coupling chemistry, it can be synthetically useful for the selective removal of a directing group or for isotopic labeling studies. The susceptibility of an arylboronic acid to protodeboronation is influenced by factors such as the electronic nature of the aryl group, the reaction pH, and the presence of metal catalysts. For heteroaromatic boronic acids like this compound, the basicity of the nitrogen atoms in the quinoxaline ring can influence the rate of protodeboronation, particularly in aqueous media. Studies on the protodeboronation of this compound would be crucial for optimizing its use in cross-coupling reactions by identifying conditions that minimize this side reaction.
Factors influencing protodeboronation include:
pH: The speciation of the boronic acid is pH-dependent, which can affect its stability.
Temperature: Higher temperatures can promote protodeboronation.
Catalyst/Additives: Certain transition metals and additives can facilitate this process.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The incorporation of this compound into MCRs could lead to the rapid assembly of complex, biologically relevant scaffolds. For instance, boronic acids can participate in Petasis-type reactions, which involve the reaction of an amine, a carbonyl compound, and a vinyl- or arylboronic acid. While specific examples involving this compound are not widely reported, its potential in such transformations is significant.
A hypothetical Petasis-type reaction could involve:
Amine: e.g., a secondary amine
Carbonyl: e.g., glyoxylic acid
Boronic Acid: this compound
This would lead to the formation of a novel α-amino acid derivative bearing a quinoxaline moiety. The development of MCRs featuring this compound remains a promising area for future research.
Applications of Quinoxalin 5 Ylboronic Acid in Advanced Materials Science
Development of Conjugated Systems and Organic Semiconductors
The inherent electronic properties of the quinoxaline (B1680401) moiety make it an excellent component for conjugated systems and organic semiconductors. The nitrogen atoms in the pyrazine (B50134) ring of quinoxaline render it electron-deficient, which facilitates its use as an electron-acceptor unit in the design of materials with tailored electronic and photophysical properties.
Push-pull dyes, characterized by an electron-donating (D) and an electron-accepting (A) group connected by a π-conjugated bridge, are crucial in the development of nonlinear optical materials and dye-sensitized solar cells. The electron-deficient nature of the quinoxaline ring system makes it an effective electron-accepting component in D-π-A architectures.
The design of these dyes often involves the strategic placement of donor and acceptor units to maximize intramolecular charge transfer (ICT). Quinoxaline derivatives have been shown to exhibit significant solvatochromism and large Stokes shifts, which are characteristic of a twisted intramolecular charge transfer (TICT) excited state. In the context of Quinoxalin-5-ylboronic acid, the boronic acid group can be utilized as a synthetic handle to attach various electron-donating moieties through Suzuki coupling reactions, allowing for the systematic tuning of the photophysical properties.
A series of phenanthrene-fused-quinoxaline (PFQ) based D-A-π-A organic sensitizers have been designed and synthesized for application in dye-sensitized solar cells. These sensitizers, when compared to 2,3-diphenylquinoxaline (B159395) (DPQ) based dyes, show extended absorption spectra and improved open-circuit voltage performance.
| Dye Component | Role | Impact on Properties |
| Quinoxaline | Electron-Acceptor (A) | Facilitates intramolecular charge transfer, influences absorption and emission spectra. |
| Electron Donor (D) | Pushes electron density through the π-bridge. | Modulates the energy of the highest occupied molecular orbital (HOMO). |
| π-Conjugated Bridge | Connects D and A units. | Affects the extent of electronic communication and the overall conjugation length. |
The development of conjugated polymers and oligomers is central to the field of organic electronics. Quinoxaline-based polymers have been investigated as electron transport materials in electroluminescent devices. The incorporation of the quinoxaline unit into a polymer backbone can enhance its electron affinity and influence its charge transport characteristics.
Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) has been utilized as a building block for π-conjugated polymer semiconductors. These polymers have demonstrated strong acid affinity and have shown semiconductor performance in organic thin film transistors (OTFTs). Copolymers of PQx with bithiophene exhibited electron-dominant ambipolar transport, while copolymers with thieno[3,2-b]thiophene (B52689) showed hole-dominant ambipolar transport.
This compound can serve as a key monomer in the synthesis of such polymers. The boronic acid functionality allows for its incorporation into polymer chains via Suzuki polycondensation, a powerful tool for the creation of well-defined conjugated polymers. This approach offers control over the polymer's molecular weight, solubility, and solid-state packing, which are all critical factors for device performance.
Role in Supramolecular Chemistry and Self-Assembly Processes
The boronic acid group is a versatile functional group in supramolecular chemistry due to its ability to form reversible covalent bonds with diols and engage in various non-covalent interactions. This makes this compound a valuable component for the construction of dynamic and responsive supramolecular systems.
The design of supramolecular frameworks based on boronic acids relies on several key interactions. The primary interaction is the formation of boronate esters with diols, which is a reversible covalent reaction that can be controlled by pH and the presence of competing diols. Additionally, boronic acids can self-condense to form boroxines, particularly under dehydrating conditions.
Hydrogen bonding is another crucial interaction in the self-assembly of boronic acids. The –B(OH)2 group can act as both a hydrogen bond donor and acceptor, leading to the formation of various supramolecular synthons. Furthermore, the boron atom can engage in dative bonding with Lewis bases, providing another avenue for directed assembly. The quinoxaline nitrogen atoms in this compound can potentially act as Lewis basic sites for such interactions. A study of 8-Quinolineboronic acid has shown that it can self-assemble in the solid state through intermolecular B-N bonds.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable pore sizes. Boronic acids are important building blocks for the synthesis of COFs, typically through the formation of boroxine (B1236090) or boronate ester linkages.
This compound can be envisioned as a linker for the construction of functional MOFs and COFs. The boronic acid group can participate in the framework formation, while the quinoxaline unit can be exploited for its electronic properties or as a site for post-synthetic modification. The introduction of quinoxaline moieties into the framework could lead to materials with interesting photophysical properties or enhanced stability. A one-pot strategy has been reported for the synthesis of stable binary COFs featuring quinoxaline and imine or amine linkages.
The incorporation of boronic acid functionalities into MOFs has been explored for the recognition and isolation of cis-diol containing biomolecules. This suggests that MOFs constructed from this compound could have potential applications in sensing and separation.
| Framework Type | Linkage Type | Potential Role of this compound |
| MOF | Coordination bonds | As a functionalized organic linker. |
| COF | Covalent bonds (e.g., boroxine, boronate ester) | As a monomeric building block. |
Photophysical Properties and Electronic Structure Engineering in Materials
The photophysical properties of materials derived from this compound are largely dictated by the quinoxaline core. Quinoxaline and its derivatives are known to exhibit fluorescence and have been studied for their photoluminescence and electroluminescence properties. The electronic structure of these materials can be engineered by modifying the substituents on the quinoxaline ring.
The introduction of different functional groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the absorption and emission characteristics. For instance, the addition of an electron-rich biphenyl (B1667301) group to a quinoxaline core can lead to intramolecular charge transfer, resulting in a red-shift of the absorption maximum.
Theoretical calculations, such as density functional theory (DFT), are often employed to understand the structure-property relationships in these materials. These calculations can provide insights into the electronic transitions, charge transport properties, and nonlinear optical responses. Quinoxaline-fusedcarbohelicene derivatives, for example, have been shown to possess large first hyperpolarizability values, making them interesting for nonlinear optics.
The modification of quinoline (B57606) and quinoxaline skeletons has been explored for applications as visible light photoinitiators. These compounds can absorb light at the border of the ultraviolet and visible regions and can create long-lived excited states, which is beneficial for initiating polymerization reactions.
Strategies for Tuning Luminescence and Charge Transport Characteristics
The luminescence and charge transport properties of materials derived from this compound are intrinsically linked to their molecular structure. Manipulation of these properties is critical for optimizing performance in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Key strategies for tuning these characteristics involve:
Modification of the Quinoxaline Core: The introduction of electron-donating or electron-withdrawing substituents at various positions on the quinoxaline ring can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the emission color and the electron-injecting and electron-transporting capabilities of the material. For instance, theoretical studies on quinoxaline have shown that the low-lying nπ* and ππ* states can be manipulated through chemical substitution. rsc.org
Extension of π-Conjugation: The boronic acid group serves as a convenient point for Suzuki-Miyaura cross-coupling reactions, enabling the attachment of various aromatic and heteroaromatic moieties. Extending the π-conjugated system generally leads to a red-shift in both absorption and emission spectra, allowing for the tuning of the emission color from the blue to the red region of the visible spectrum.
Intermolecular Interactions and Solid-State Packing: The aggregation of molecules in the solid state can profoundly impact both luminescence and charge transport. Strategies to control intermolecular packing, such as the introduction of bulky side groups to prevent π-π stacking-induced fluorescence quenching, can lead to materials exhibiting aggregation-induced emission (AIE). In thin films, controlled molecular orientation is crucial for efficient charge transport, as charge mobility is highly dependent on the overlap of molecular orbitals between adjacent molecules. ipme.rukuleuven.be
Below is a table summarizing the anticipated effects of different substitution patterns on the photophysical and charge transport properties of materials based on this compound.
| Substitution Strategy | Effect on Luminescence | Effect on Charge Transport |
| Electron-donating groups on quinoxaline | Red-shift in emission, potential increase in quantum yield | May enhance hole transport |
| Electron-withdrawing groups on quinoxaline | Blue-shift in emission, potential decrease in quantum yield | Enhances electron transport |
| Extended π-conjugation via boronic acid | Tunable emission across the visible spectrum | Generally improves charge carrier mobility |
| Bulky substituents | Can induce AIE, preventing solid-state quenching | May hinder close packing and reduce mobility |
Exciton (B1674681) Dynamics and Energy Transfer Mechanisms
The performance of optoelectronic devices based on this compound derivatives is fundamentally governed by the behavior of excitons—bound electron-hole pairs—generated upon photo or electrical excitation. Understanding and controlling exciton dynamics and energy transfer processes are therefore of paramount importance.
Exciton Dynamics:
Upon formation, excitons can undergo several decay pathways, including radiative decay (fluorescence and phosphorescence) and non-radiative decay. The ultimate efficiency of a light-emitting material is determined by the competition between these processes. In quinoxaline-based systems, the presence of nitrogen atoms can facilitate intersystem crossing (ISC) from the singlet excited state (S1) to a triplet excited state (T1) due to spin-orbit coupling. rsc.org The energy gap between the S1 and T1 states is a critical parameter that influences the rate of ISC. Materials designed for fluorescent applications aim to minimize ISC to maximize the fluorescence quantum yield.
Energy Transfer Mechanisms:
In multicomponent material systems, such as doped OLEDs or bulk heterojunction solar cells, energy transfer between different molecules is a key process. The two primary mechanisms for energy transfer are:
Förster Resonance Energy Transfer (FRET): This is a non-radiative, long-range dipole-dipole coupling mechanism. The efficiency of FRET is strongly dependent on the spectral overlap between the emission of the donor molecule and the absorption of the acceptor molecule, as well as the distance between them (typically within 1-10 nm). In materials incorporating this compound, FRET can be utilized to transfer energy from a host material to a guest emitter, thereby tuning the final emission color.
Dexter Energy Transfer: This is a short-range, electron exchange mechanism that requires wave-function overlap between the donor and acceptor molecules. Dexter transfer is particularly important for triplet exciton transfer.
The strategic design of molecular structures and the control of morphology in thin films are crucial for optimizing these energy transfer processes. For instance, in a polymer system containing this compound moieties, the spatial distribution of donor and acceptor units can be engineered to control FRET efficiency. rsc.org
The table below outlines the key parameters influencing exciton dynamics and energy transfer in materials based on this compound.
| Process | Key Influencing Factors | Desired Outcome for Emissive Applications |
| Radiative Decay (Fluorescence) | High oscillator strength of S1→S0 transition | Maximize |
| Intersystem Crossing (ISC) | Small S1-T1 energy gap, spin-orbit coupling | Minimize (for fluorescence) |
| Internal Conversion | Molecular rigidity | Minimize |
| Förster Resonance Energy Transfer (FRET) | Spectral overlap, donor-acceptor distance, relative orientation | Optimize for desired energy cascade |
| Dexter Energy Transfer | Wavefunction overlap, donor-acceptor distance | Control for triplet harvesting or quenching |
Quinoxalin 5 Ylboronic Acid in Catalysis Research
Design and Synthesis of Quinoxaline-Derived Ligands for Metal Catalysis
The quinoxaline (B1680401) moiety, with its nitrogen-containing aromatic ring system, provides a versatile platform for the design of ligands for metal catalysis. The introduction of a boronic acid group at the 5-position offers a reactive handle for further functionalization, enabling the synthesis of a diverse range of ligands with tailored properties.
Chiral Ligand Development
The development of chiral ligands is paramount for asymmetric catalysis, and the quinoxaline scaffold has been successfully employed in this context. While direct synthesis of chiral ligands starting from Quinoxalin-5-ylboronic acid is not extensively documented, the principles of chiral quinoxaline-based ligand design can be applied. For instance, chiral amines can be introduced to the quinoxaline core to create bidentate or tridentate ligands.
One notable advancement in the synthesis of chiral molecules involving quinoxalines is the rhodium-catalyzed asymmetric addition of arylboronic acids to quinoxalinium salts. This reaction, which does not use a ligand derived from this compound but rather a quinoxalinium salt substrate, yields highly enantioenriched dihydroquinoxalines. These products are valuable precursors for the synthesis of chiral tetrahydroquinoxalines, which are common motifs in bioactive compounds. The success of this transformation highlights the potential of leveraging the quinoxaline core for asymmetric C-C bond formation.
In a related context, the enantioselective rhodium-catalyzed 1,4-arylation of 2-alkenylazaarenes, including a quinoxaline derivative, has been achieved with high enantioselectivities using a chiral diene ligand. This demonstrates the amenability of the quinoxaline system to asymmetric transformations, a principle that could be extended to ligands derived from this compound.
Ligands for Homogeneous Catalysis
Quinoxaline-based ligands have found significant application in homogeneous catalysis. The nitrogen atoms of the quinoxaline ring can coordinate to metal centers, and substituents on the ring can be used to fine-tune the electronic and steric environment of the catalyst. The boronic acid functionality of this compound provides a convenient point of attachment for incorporating the quinoxaline motif into larger, more complex ligand architectures.
For example, phosphine (B1218219) ligands, a cornerstone of homogeneous catalysis, can be synthesized incorporating a quinoxaline unit. While direct synthesis from this compound is not explicitly detailed in the literature, the general synthetic routes to phosphine ligands could be adapted. This would involve conversion of the boronic acid to a group amenable to phosphine introduction, such as a halide, followed by reaction with a phosphine source. One prominent example of a highly effective P-chirogenic phosphine ligand is 2,3-Bis(tert-butylmethylphosphino)quinoxaline (QuinoxP*), which demonstrates the successful integration of the quinoxaline scaffold into high-performance ligands.
N-heterocyclic carbenes (NHCs) represent another important class of ligands in homogeneous catalysis. The synthesis of NHC ligands often involves the functionalization of an imidazole (B134444) or related azolium salt. This compound could potentially be used to introduce a quinoxaline substituent onto the backbone of an NHC precursor, thereby modulating the ligand's properties. The strong σ-donating ability of NHCs, combined with the steric and electronic influence of the quinoxaline moiety, could lead to highly active and stable catalysts.
Heterogeneous Catalytic Systems Featuring Quinoxaline Boronic Acid Components
The development of heterogeneous catalysts is a key area of research, driven by the advantages of easy catalyst separation and recycling. This compound can be incorporated into heterogeneous systems in several ways. One approach is the immobilization of a homogeneous catalyst bearing a quinoxaline-derived ligand onto a solid support. The boronic acid group can serve as an anchor for covalent attachment to materials like silica (B1680970) or polymers that have been functionalized with appropriate reactive groups.
Alternatively, the quinoxaline boronic acid itself can be part of a metal-organic framework (MOF) or a coordination polymer. In such materials, the quinoxaline nitrogen atoms and the boronic acid group can coordinate to metal ions, creating a porous, crystalline structure with catalytically active sites. While specific examples utilizing this compound in this manner are not yet prevalent, the modular nature of MOF synthesis makes this a promising area for future research.
Mechanistic Investigations of Quinoxaline Boronic Acid-Assisted Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. In catalytic cycles involving ligands derived from this compound, the quinoxaline moiety can influence the reaction mechanism in several ways. Its electronic properties can affect the electron density at the metal center, thereby influencing the rates of key steps such as oxidative addition and reductive elimination. The steric bulk of the quinoxaline and any associated substituents can control the coordination of substrates and the regioselectivity of the reaction.
Detailed mechanistic studies on palladium-catalyzed C-H olefination reactions promoted by S,O-ligands have shed light on the role of the ligand in promoting the formation of more reactive cationic palladium species. Similar detailed investigations would be necessary to elucidate the precise role of quinoxaline-based ligands in their respective catalytic cycles. Such studies would likely involve a combination of kinetic analysis, spectroscopic characterization of intermediates, and computational modeling to map out the energy profile of the reaction pathway.
Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Ligands derived from quinoxaline structures have shown utility in a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions. The ability to tune the properties of these ligands allows for the optimization of catalysts for specific transformations.
Table 1: Potential Applications of this compound-Derived Catalysts in Cross-Coupling Reactions
| Reaction Type | Reactant 1 | Reactant 2 | Potential Catalyst System | Product |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide | Organoboron Compound | Palladium complex with a quinoxaline-based phosphine or NHC ligand | Biaryl or Substituted Alkene |
| Heck Reaction | Aryl/Vinyl Halide | Alkene | Palladium complex with a quinoxaline-based phosphine or NHC ligand | Substituted Alkene |
| Buchwald-Hartwig Amination | Aryl Halide | Amine | Palladium complex with a quinoxaline-based phosphine ligand | Aryl Amine |
| Sonogashira Coupling | Aryl/Vinyl Halide | Terminal Alkyne | Palladium/Copper co-catalyst system with a quinoxaline-based ligand | Aryl/Vinyl Alkyne |
As previously mentioned, the rhodium-catalyzed 1,4-arylation of 2-alkenylquinoxalines with arylboronic acids provides a direct method for C-C bond formation, yielding chiral products. This reaction demonstrates the potential for developing catalytic systems where the quinoxaline unit is part of the substrate that is activated by a chiral catalyst.
While specific applications of catalysts derived directly from this compound are still emerging, the foundational research on related quinoxaline-based systems provides a strong indication of their potential in a wide range of catalytic transformations crucial to organic synthesis.
Theoretical and Computational Investigations of Quinoxalin 5 Ylboronic Acid
Conformational Analysis and Stereochemical Considerations
The conformational landscape and stereochemical properties of Quinoxalin-5-ylboronic acid are dictated by the rotational freedom around the C5-B single bond and the orientation of the hydroxyl groups of the boronic acid moiety. While direct experimental or computational studies on this compound are not extensively available, a comprehensive understanding can be built upon theoretical investigations of structurally related compounds, primarily phenylboronic acid and substituted quinoxalines.
The primary conformational flexibility in this compound arises from the rotation of the boronic acid group [-B(OH)2] relative to the plane of the quinoxaline (B1680401) ring. Computational studies on phenylboronic acid, a simpler structural analog, have shown that the boronic acid group tends to be nearly coplanar with the aromatic ring. This preference is attributed to the favorable π-conjugation between the vacant p-orbital of the boron atom and the π-system of the aromatic ring. For phenylboronic acid, the calculated energy barrier for rotation around the C-B bond is relatively low, in the range of 3.0 kcal/mol. nih.gov This suggests that while a planar or near-planar conformation is preferred, rotation can occur under normal conditions.
In this compound, the quinoxaline ring system is significantly larger than a simple benzene (B151609) ring. The nitrogen atom at the 4-position of the quinoxaline ring is in the ortho position relative to the boronic acid group. This proximity can lead to steric hindrance that influences the preferred dihedral angle between the boronic acid group and the quinoxaline ring. It is plausible that the rotational barrier in this compound is slightly higher than that in phenylboronic acid due to this steric interaction.
Further conformational diversity arises from the rotation of the two hydroxyl (-OH) groups around the B-O bonds. For phenylboronic acid, several conformers have been identified based on the relative orientation of these hydroxyl groups. mdpi.com The most stable conformer is typically the endo-exo form, where one hydroxyl group is pointed towards the aromatic ring and the other away from it. Other conformers, such as syn (both OH groups pointing in the same direction) and anti (both OH groups pointing away from each other), are slightly higher in energy. nih.gov The energy differences between these conformers are generally small, allowing for their coexistence in equilibrium.
| Parameter | Conformer | Calculated Value (kcal/mol) | Reference |
|---|---|---|---|
| Rotational Barrier (C-B bond) | endo-exo | 3.0 | nih.gov |
| Rotational Barrier (C-B bond) | anti | 1.3 | nih.gov |
| Rotational Barrier (C-B bond) | syn | 4.8 | nih.gov |
From a stereochemical perspective, this compound itself is not chiral. However, the potential for atropisomerism exists if rotation around the C5-B bond is significantly hindered. Atropisomers are stereoisomers resulting from restricted rotation about a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual rotamers. wikipedia.org This phenomenon is well-documented in biaryl compounds with bulky ortho-substituents. nih.govnih.gov
In the case of this compound, the quinoxaline moiety, particularly the nitrogen at the 4-position and the hydrogen at the 6-position, acts as ortho-substituents to the C5-B bond. For atropisomerism to be observed, the steric hindrance caused by these groups would need to be substantial enough to create a high rotational barrier (typically >20 kcal/mol). While the rotational barrier is likely elevated compared to unsubstituted phenylboronic acid, it is unlikely to be high enough to allow for the isolation of stable atropisomers at room temperature. However, the introduction of additional bulky substituents at the 4- or 6-positions of the quinoxaline ring, or on the boron atom itself, could potentially lead to observable atropisomerism.
Another stereochemical consideration is the formation of intermolecular hydrogen-bonded dimers in the solid state. X-ray diffraction studies of ortho-substituted phenylboronic acids have shown that they often form dimers through hydrogen bonding between the boronic acid groups of two molecules. rsc.org It is highly probable that this compound would exhibit similar behavior in the solid state, leading to well-ordered supramolecular structures.
| Parameter | Value | Method | Reference |
|---|---|---|---|
| C-B Bond Length | ~1.56 Å | MP2/aug-cc-pVDZ | nih.gov |
| B-O Bond Length | ~1.37 - 1.39 Å | MP2/aug-cc-pVDZ | nih.govnih.gov |
| C-C-B Angle | ~120° | Not Specified | General sp2 hybridization |
| O-B-O Angle | ~120° | Not Specified | General sp2 hybridization |
Advanced Analytical Techniques in the Study of Quinoxalin 5 Ylboronic Acid and Its Derivatives
Spectroscopic Methods for Structural Elucidation of Reaction Products
Spectroscopy is the cornerstone of structural elucidation in organic chemistry. By probing the interaction of molecules with electromagnetic radiation, chemists can piece together the molecular framework, identify functional groups, and confirm the identity of newly synthesized compounds.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment and connectivity of hydrogen and carbon atoms, respectively. For complex quinoxaline (B1680401) derivatives, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals and establish the complete molecular structure. nih.govnih.gov Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular skeleton.
Given the presence of a boron atom, ¹¹B NMR spectroscopy is a uniquely valuable technique. researchgate.net Boron has two NMR active nuclei, ¹⁰B and ¹¹B, but ¹¹B is generally preferred due to its higher natural abundance (80.1%) and greater sensitivity. huji.ac.ilnsf.gov The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. This allows for the clear distinction between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate ester or boronate anion formed upon reaction or change in pH. researchgate.netnsf.gov For instance, trigonal boronic acids typically resonate around 30 ppm, while tetrahedral boronate species appear at higher fields, around 3-10 ppm. sdsu.edu Specialized experiments like ¹H-¹¹B HMBC can be used to confirm the connectivity between protons on the quinoxaline ring and the boron atom. nih.gov A practical consideration for ¹¹B NMR is the use of quartz NMR tubes, as standard borosilicate glass tubes produce a broad background signal that can obscure the analyte peaks. huji.ac.il
Table 1: Typical ¹¹B NMR Chemical Shift Ranges for Boron Species
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (ppm) |
|---|---|---|
| Boronic Acid (R-B(OH)₂) | sp² | ~28-33 |
| Boronate Ester (Cyclic) | sp³ | ~3-10 |
| Boroxine (B1236090) (RBO)₃ | sp² | ~33 |
Data compiled from representative literature values. nsf.govsdsu.edu
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to calculate the precise elemental formula of a molecule, confirming its identity.
When coupled with liquid chromatography (LC), tandem mass spectrometry (LC-MS/MS) becomes a powerful tool for analyzing complex reaction mixtures, identifying byproducts, and assessing purity. chromatographyonline.com In this technique, compounds are first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for quinoxaline derivatives, typically forming a protonated molecule [M+H]⁺. nih.gov In the MS/MS process, this precursor ion is selected and fragmented, and the resulting product ions create a characteristic fragmentation pattern that serves as a structural fingerprint for the compound. nih.gov This allows for the specific and sensitive identification of quinoxaline derivatives even in complex matrices. nih.gov The analysis of boronic acids by mass spectrometry can sometimes be challenging, but methods for their direct analysis by ESI-MS without prior derivatization have been successfully developed. researchgate.net
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary; FT-IR measures the absorption of infrared radiation by molecules, while Raman spectroscopy measures the inelastic scattering of monochromatic light. spectroscopyonline.com A key difference is their sensitivity to bond polarity: FT-IR is more sensitive to vibrations of polar bonds and hetero-nuclear functional groups (e.g., C=O, O-H, C-N), whereas Raman spectroscopy is more sensitive to vibrations of non-polar, homo-nuclear bonds (e.g., C-C, C=C). surfacesciencewestern.comsapub.org
For Quinoxalin-5-ylboronic acid and its derivatives, FT-IR is particularly useful for identifying the characteristic stretches of the O-H (~3200-3400 cm⁻¹) and B-O (~1350 cm⁻¹) bonds of the boronic acid group. The quinoxaline ring itself has several characteristic vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. scialert.net The C=N stretching vibration is observed in the 1630-1600 cm⁻¹ region, while C-N stretching appears around 1130-1150 cm⁻¹. scialert.net The carbon-carbon stretching vibrations of the aromatic rings are found in the 1625-1430 cm⁻¹ range. scialert.net Raman spectroscopy can provide complementary information, particularly regarding the skeletal vibrations of the quinoxaline ring system. sphinxsai.com
Table 2: Key Vibrational Modes for Quinoxaline Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C=N Stretch | 1620 | 1604 |
| Aromatic C=C Stretch | 1430 - 1625 | 1541 - 1596 |
| C-N Stretch | 1135 | 1142 |
Data based on vibrational analyses of quinoxaline and its derivatives. scialert.netsphinxsai.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. For quinoxaline derivatives, this technique can confirm the planar structure of the quinoxaline ring and determine the orientation of substituents. nih.govbeilstein-journals.org
Chromatographic Separations and Purity Analysis in Research Settings
Chromatography is fundamental to the purification and purity assessment of synthesized compounds. It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis and purification of organic compounds in research settings. nih.gov Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol), is commonly employed for quinoxaline derivatives and boronic acids. rsc.org
Advanced detection methods enhance the utility of HPLC. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can acquire a full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. For compounds that are fluorescent or can be derivatized to be fluorescent, a fluorescence detector offers significantly higher sensitivity and selectivity. wur.nl The ultimate in detection is coupling HPLC to a mass spectrometer (LC-MS), which provides molecular weight and structural information for each separated component. chromatographyonline.com
A specific challenge in the RP-HPLC analysis of boronic acid pinacol esters is their susceptibility to on-column hydrolysis back to the corresponding boronic acid. researchgate.net This can complicate purity analysis. Method development often involves carefully selecting the stationary phase and mobile phase conditions to minimize this hydrolysis and ensure accurate quantification of the desired compound. researchgate.net
Table 3: Example HPLC Method Parameters for Boronic Acid/Quinoxaline Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) | Phenyl (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | Gradient elution from 10% to 90% B | Isocratic or Gradient |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) or MS | UV (e.g., 254 nm) or Fluorescence |
These are representative conditions; actual parameters must be optimized for specific analytes. nih.govrsc.orgnih.gov
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC is not feasible. However, GC, particularly when coupled with mass spectrometry (GC-MS), is an invaluable tool for the analysis of its volatile derivatives. This typically involves a chemical derivatization step to convert the non-volatile this compound into a form suitable for GC analysis.
Derivatization serves to increase the volatility and thermal stability of the analyte. For boronic acids, silylation is a common derivatization technique, where active hydrogens in the boronic acid group are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (tBDMS) group. This process significantly reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. For instance, the reagent N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is used for the GC-MS analysis of various neurochemicals, including amino acids and carboxylic acids, by converting them into their tBDMS derivatives. nih.gov This approach offers high sensitivity and specificity. nih.gov
Another derivatization strategy involves the reaction of the quinoxaline moiety itself. For example, dicarbonyl compounds like glyoxal can be derivatized with o-phenylenediamine to form quinoxalines, which are then analyzed by GC. researchgate.net This principle can be applied in reverse to analyze quinoxaline derivatives by cleaving the molecule and analyzing the resulting volatile fragments.
The GC-MS analysis of volatile quinoxaline derivatives provides detailed information about the molecular structure and purity of the compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification. nih.gov The retention time in the GC column and the mass spectrum are characteristic for each compound, enabling both qualitative and quantitative analysis. nih.gov GC-MS has been successfully employed to identify and quantify a wide range of volatile and semi-volatile organic compounds in various matrices. researchgate.net
Table 1: GC-MS Parameters for the Analysis of Volatile Derivatives
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., Elite-5MS, Rtx-WAX) nih.govfmach.it |
| Injector Temperature | 250-280 °C fmach.it |
| Carrier Gas | Helium nih.gov |
| Oven Temperature Program | Ramped temperature program (e.g., 40 °C initial, ramp to 240 °C) fmach.it |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) nih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in organic synthesis to monitor the progress of chemical reactions. researchgate.netnih.gov For the synthesis of derivatives of this compound, TLC is an indispensable tool for qualitatively assessing the consumption of starting materials and the formation of products. researchgate.net
The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a stationary phase (commonly silica (B1680970) gel) coated on a solid support. The plate is then placed in a developing chamber containing a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate by capillary action, the components of the reaction mixture travel up the plate at different rates depending on their affinity for the stationary and mobile phases. This separation allows for the visualization of distinct spots corresponding to the starting materials, intermediates, and products.
A key challenge in monitoring reactions involving boronic acids is their visualization on the TLC plate, as they are often not UV-active. However, specific staining reagents can be used for their detection. Alizarin, a natural anthraquinone, has been shown to be a highly selective and sensitive staining agent for boronic acids. researchgate.netwur.nl When a TLC plate is dipped in an alizarin solution and observed under UV light (366 nm), boronic acids appear as bright yellow fluorescent spots. researchgate.netresearchgate.net This method is effective for a variety of boronic acids and their derivatives. researchgate.net
The progress of a reaction can be monitored by comparing the TLC profile of the reaction mixture over time with that of the starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The relative positions of the spots (Rf values) provide information about the polarity of the compounds.
Table 2: Application of TLC in Monitoring a Suzuki Coupling Reaction
| Time Point | Observation on TLC Plate (visualized with Alizarin stain) | Interpretation |
| t = 0 | Intense yellow spot corresponding to this compound. | Reaction has not yet started. |
| t = 1 hr | Diminished intensity of the starting material spot; appearance of a new, less polar spot. | Reaction is proceeding; product is being formed. |
| t = 4 hr | Starting material spot is barely visible; intense product spot. | Reaction is nearing completion. |
| t = 8 hr | No visible starting material spot; only the product spot is observed. | Reaction is complete. |
Advanced Electrochemical Analysis (e.g., Cyclic Voltammetry for redox properties related to material applications)
Advanced electrochemical techniques, particularly cyclic voltammetry (CV), are crucial for investigating the redox properties of this compound and its derivatives, especially in the context of their potential applications in materials science, such as in organic electronics and redox flow batteries. epa.govbeilstein-journals.orgnih.gov Cyclic voltammetry is a potent electrochemical method that provides information on the thermodynamics and kinetics of electron transfer processes.
In a cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides characteristic peaks that correspond to the reduction and oxidation processes of the electroactive species.
The electrochemical behavior of the quinoxaline core is of primary interest. Quinoxaline and its derivatives are known to undergo reversible or quasi-reversible reduction processes. mdpi.comresearchgate.net The pyrazine (B50134) ring within the quinoxaline structure acts as the primary redox center. uaeu.ac.ae The reduction typically involves a two-electron transfer process. epa.govuaeu.ac.ae The redox potential of quinoxaline is influenced by the pH of the solution and the nature of the substituents on the quinoxaline ring. epa.govresearchgate.net
For material applications, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters, and these can be estimated from cyclic voltammetry data. The onset potentials of the oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively. These energy levels determine the electron-accepting and electron-donating properties of the material, which are crucial for applications in organic light-emitting diodes (OLEDs), organic solar cells, and n-type transistors. beilstein-journals.orgnih.gov
The electrochemical properties of several quinoxaline derivatives have been investigated using cyclic voltammetry. For instance, studies on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives revealed that the first reduction is a reversible or quasi-reversible process attributed to the formation of a radical anion. mdpi.comresearchgate.net The redox potentials of these compounds were found to be influenced by the substituents on the aryl and quinoxaline rings. mdpi.com
Table 3: Representative Electrochemical Data for Quinoxaline Derivatives from Cyclic Voltammetry
| Compound | Reduction Potential (Epc, V) | Oxidation Potential (Epa, V) | HOMO (eV) | LUMO (eV) | Reference |
| Quinoxaline | -0.02 (vs. RHE) | - | - | - | epa.gov |
| 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivative (1a) | -1.24, -2.18 | -1.18 | - | - | mdpi.comresearchgate.net |
| Conjugated quinoxaline derivative (with one pyrazine ring) | -0.8 to -1.0 | - | - | - | uaeu.ac.ae |
| Quinoxaline-based n-type material | - | - | -6.51 to -6.84 | -3.00 to -3.30 | beilstein-journals.orgnih.gov |
Future Research Directions and Emerging Opportunities
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of benign solvents, recyclable catalysts, and energy-efficient processes. Future research into the synthesis of Quinoxalin-5-ylboronic acid is expected to focus on developing more sustainable methodologies.
Current synthetic strategies for quinoxaline (B1680401) derivatives often involve the condensation of o-phenylenediamines with dicarbonyl compounds, which can require harsh conditions and produce significant waste. nih.govsphinxsai.com Green alternatives that have been explored for quinoxaline synthesis include microwave-assisted synthesis, which can significantly reduce reaction times, and conducting reactions in aqueous media. nih.gov The use of surfactant-type Brønsted acid catalysts in water has also been shown to be an effective and environmentally friendly approach. researchgate.net
For the borylation step to introduce the boronic acid group, research is moving away from traditional methods that may use hazardous reagents. Sustainable alternatives include visible-light photoredox catalysis for the borylation of aryl halides and copper-catalyzed decarboxylative borylation of carboxylic acids, which operate under mild conditions. organic-chemistry.orgprinceton.edu These methods offer high atom economy and avoid the need for pre-functionalized starting materials. princeton.edu Future work will likely focus on combining these green approaches into a streamlined, one-pot synthesis of this compound.
Table 1: Comparison of Conventional and Green Synthetic Methods for Quinoxaline and Arylboronic Acid Synthesis
| Synthetic Step | Conventional Method | Green Alternative | Advantages of Green Alternative |
| Quinoxaline Formation | Condensation in refluxing ethanol or acetic acid with strong acid catalyst sphinxsai.com | Microwave-assisted synthesis in water nih.gov | Reduced reaction time, avoidance of organic solvents, higher energy efficiency. |
| Use of costly and hazardous metal precursors sphinxsai.com | Use of recyclable catalysts like phthalic acid sphinxsai.com | Catalyst reusability, reduced waste, milder reaction conditions. | |
| Borylation | Electrophilic trapping of arylmetal intermediates at low temperatures nih.gov | Visible-light photoredox borylation of aryl halides organic-chemistry.org | Mild reaction conditions, use of light as a renewable energy source. |
| Palladium-catalyzed cross-coupling with diboronic acid reagents nih.gov | Copper-catalyzed decarboxylative borylation princeton.edu | Use of a more abundant and less toxic metal catalyst, high atom economy. |
Integration into Smart and Responsive Materials
"Smart" or "responsive" materials can change their properties in response to external stimuli such as pH, light, or the presence of specific molecules. The boronic acid group is well-known for its ability to reversibly bind with 1,2- and 1,3-diols, a property that is highly sensitive to pH. mdpi.com This has led to the development of boronic acid-functionalized materials for applications such as glucose sensing. nih.govrsc.org
The quinoxaline core, on the other hand, is a known fluorophore. The combination of the diol-binding capability of the boronic acid and the fluorescent nature of the quinoxaline scaffold in this compound presents a significant opportunity for the development of fluorescent sensors. Future research could focus on incorporating this compound into polymers to create smart hydrogels or nanoparticles that exhibit changes in fluorescence upon binding to biologically important diols like glucose or certain ribonucleic acids. mdpi.comrsc.org These materials could have applications in diagnostics, targeted drug delivery, and bioimaging. mdpi.com
Exploration in Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages including enhanced safety, better process control, and easier scalability. researchgate.net The synthesis of boronic acids has been successfully demonstrated in continuous flow setups, achieving reaction times of less than a second and high throughput. organic-chemistry.orgacs.org These methods often involve organolithium chemistry, where the precise control over temperature and mixing offered by flow reactors is crucial for suppressing side reactions and improving yields. nih.gov
The modular nature of flow chemistry systems also allows for the integration of multiple reaction and purification steps into a single, automated process. researchgate.net This is particularly relevant for the multi-step synthesis of complex molecules like this compound. Furthermore, automated synthesis platforms, which can perform iterative cycles of deprotection, coupling, and purification, are being developed for the synthesis of chiral boronic acids. google.com Future research will likely focus on adapting these flow and automated synthesis techniques for the efficient and on-demand production of this compound and its derivatives, which could accelerate the discovery of new applications.
Advanced Catalyst Design and Mechanistic Understanding
The synthesis of arylboronic acids often relies on transition metal catalysis, with palladium and copper being commonly used metals. nih.govresearchgate.net Future research in this area will focus on the design of more efficient and selective catalysts for the borylation of quinoxalines. This includes the development of novel ligands that can enhance the catalytic activity and stability of the metal center. For instance, quinoxaline-based bisphosphine ligands have been explored for enantioselective borylation reactions. researchgate.net The use of less expensive and more earth-abundant metals like nickel as catalysts for borylation is also a promising area of investigation that aligns with the principles of green chemistry. rsc.org
A deeper mechanistic understanding of the borylation process is crucial for the rational design of improved catalysts. Studies into the catalytic cycle, including the identification of reaction intermediates and catalyst deactivation pathways, can provide valuable insights. nih.govacs.org For example, mechanistic studies of copper-catalyzed borylation reactions have suggested the involvement of a Cu-Bpin complex formed through transmetalation with B2pin2. acs.org Understanding these fundamental processes will enable the development of next-generation catalysts for the synthesis of this compound with higher efficiency and selectivity.
Computational Chemistry for De Novo Design and Property Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to design novel molecules with desired biological activities and to predict their properties. nih.govnih.govrsc.org
For this compound, computational approaches can be employed for the de novo design of derivatives with specific applications in mind. For example, by modeling the interaction of different quinoxaline-boronic acid derivatives with the active site of a target enzyme, new potent and selective inhibitors can be designed. nih.govnih.govrsc.orgmdpi.com QSAR studies can further refine these designs by establishing relationships between the molecular structure of quinoxaline derivatives and their biological activity, helping to identify key structural features that contribute to their potency. nih.govresearchgate.net
Furthermore, computational methods are being developed to accurately predict the physicochemical properties of organoboron compounds. jyu.firsc.orgnih.govescholarship.org These predictions can guide the synthesis of this compound derivatives with optimized properties such as solubility and stability, which are crucial for their practical applications.
Table 2: Computationally Predicted Properties of Quinoxaline Derivatives
| Compound Class | Target | Predicted Property | Computational Method |
| Quinoxaline Derivatives | Histone Deacetylase | Binding Affinity | Molecular Docking nih.gov |
| Quinoxaline-based compounds | PARP-1 | Inhibitory Activity (IC50) | Molecular Docking mdpi.com |
| Quinoxaline Derivatives | VEGFR-2 | Binding Interactions | Molecular Docking nih.govrsc.org |
| Quinoxaline-Arylfuran Derivatives | STAT3 | Binding Affinity (KD) | Molecular Docking mdpi.comnih.gov |
| Quinoxaline compounds | Mycobacterium tuberculosis | Anti-tubercular Activity | 2D and 3D-QSAR nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
